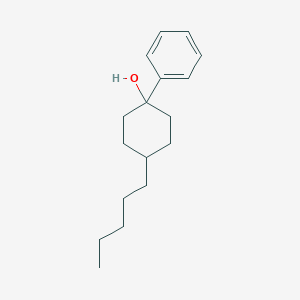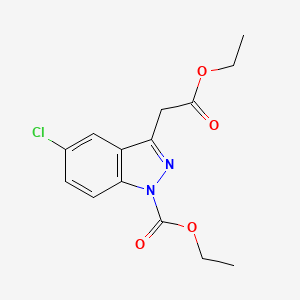
6-Ethyl-2,2-dimethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2,2-dimethylcyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with an ethyl group and two methyl groups attached, along with a hydroxyl group (-OH) on the first carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Ethyl-2,2-dimethylcyclohexan-1-ol can be synthesized through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,2-dimethylcyclohexanone with ethylmagnesium bromide (a Grignard reagent) followed by hydrolysis yields this compound .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-2,2-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-2,2-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-ethyl-2,2-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylcyclohexanol: Similar structure but lacks the ethyl group.
6-Methyl-2,2-dimethylcyclohexan-1-ol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
6-Ethyl-2,2-dimethylcyclohexan-1-ol is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. This structural difference can lead to variations in its physical and chemical behavior compared to similar compounds .
Eigenschaften
CAS-Nummer |
88212-81-1 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
6-ethyl-2,2-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-8-6-5-7-10(2,3)9(8)11/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
OLTIIISDSKVXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


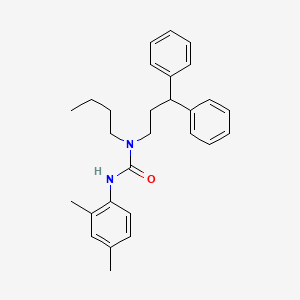
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
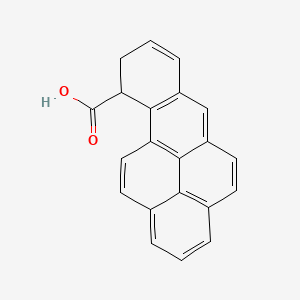
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)
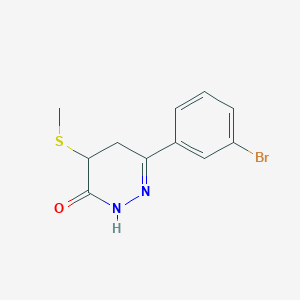
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
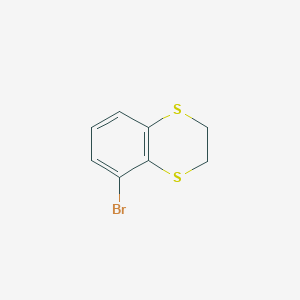
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
